Myceliothermophin E

Vue d'ensemble

Description

La Mycéliothermophine E est un métabolite fongique hybride polykétide-acide aminé isolé du champignon Thermothelomyces thermophilus. Ce composé a suscité un intérêt considérable en raison de ses puissantes activités anticancéreuses et antimicrobiennes . Il présente des propriétés cytotoxiques contre diverses lignées cellulaires cancéreuses humaines, notamment l'hépatoblastome, le carcinome hépatocellulaire, le carcinome pulmonaire et l'adénocarcinome mammaire .

Mécanisme D'action

Target of Action

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite that has been found in T. thermophilus . It exhibits potent cytotoxic properties against a number of human cancer cell lines, namely hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . . Therefore, the primary targets of this compound are these cancer cells and methicillin-resistant S. aureus.

Mode of Action

It is known that it is cytotoxic to certain cancer cells This suggests that it may interact with cellular targets in these cells, leading to cell death

Biochemical Pathways

This compound is produced through a concise three-enzyme biosynthetic pathway . A key enzyme in this pathway is the Diels-Alderase, which catalyzes the formation of trans-decalin from an acyclic substrate . This reaction is part of the larger Diels-Alder (DA) reaction, a [4+2] cycloaddition reaction that allows regio- and stereo-selective construction of two carbon–carbon bonds simultaneously

Result of Action

This compound exhibits potent cytotoxic properties against a number of human cancer cell lines . . These results suggest that this compound has potential as a therapeutic agent in the treatment of certain cancers and bacterial infections.

Action Environment

This compound is produced by the fungus T. thermophilus, which is an extremophile . Extremophiles are organisms that thrive in extreme environments, and they often produce unique bioactive compounds. The production of this compound may be influenced by the extreme environment in which T. thermophilus lives.

Analyse Biochimique

Biochemical Properties

Myceliothermophin E is a complex molecule that interacts with various enzymes, proteins, and other biomolecules. Its biosynthetic pathway generally contains novel enzyme-catalyzed reactions . The total synthesis of this compound involves a cascade-based cyclization to form the trans-fused decalin system .

Cellular Effects

This compound has shown cytotoxic effects on various human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It’s suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in complex metabolic pathways. It interacts with various enzymes and cofactors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la Mycéliothermophine E implique une cyclisation en cascade pour former le système décaline trans-fusionné . La synthèse commence par la préparation d'un aldéhyde polyinsaturé, qui subit une réaction de Diels-Alder intramoléculaire pour former le système décaline . Ceci est suivi d'une série d'étapes comprenant des réactions aldoliques et des additions de Michael pour construire la structure finale .

Méthodes de production industrielle : Actuellement, aucune méthode de production industrielle à grande échelle n'a été rapportée pour la Mycéliothermophine E. Le composé est principalement synthétisé dans des laboratoires de recherche pour des études scientifiques .

Analyse Des Réactions Chimiques

Types de réactions : La Mycéliothermophine E subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Mycéliothermophine E, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

La Mycéliothermophine E a plusieurs applications de recherche scientifique :

Biologie : Le composé est utilisé pour étudier les voies biologiques et les mécanismes des métabolites fongiques.

5. Mécanisme d'action

La Mycéliothermophine E exerce ses effets par plusieurs mécanismes :

Cytotoxicité : Elle induit l'apoptose dans les cellules cancéreuses en perturbant les processus et les voies cellulaires.

Activité antimicrobienne : Le composé inhibe la croissance du Staphylococcus aureus résistant à la méthicilline en ciblant les parois cellulaires bactériennes.

Cibles et voies moléculaires : Les cibles moléculaires exactes sont encore à l'étude, mais on sait qu'elle interagit avec diverses protéines et enzymes cellulaires impliquées dans la croissance et la survie cellulaires.

Composés similaires :

- Mycéliothermophine A

- Mycéliothermophine B

- Mycéliothermophine C

- Mycéliothermophine D

Comparaison : La Mycéliothermophine E est unique parmi ses analogues en raison de sa puissance supérieure et de son spectre plus large d'activités biologiques . Alors que les autres Mycéliothermophines présentent également des propriétés cytotoxiques et antimicrobiennes, la Mycéliothermophine E a montré les effets les plus importants dans diverses études .

Applications De Recherche Scientifique

Myceliothermophin E has several scientific research applications:

Comparaison Avec Des Composés Similaires

- Myceliothermophin A

- Myceliothermophin B

- Myceliothermophin C

- Myceliothermophin D

Comparison: Myceliothermophin E is unique among its analogs due to its higher potency and broader spectrum of biological activities . While other myceliothermophins also exhibit cytotoxic and antimicrobial properties, this compound has shown the most significant effects in various studies .

Propriétés

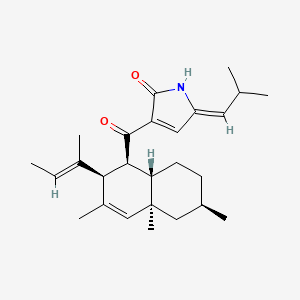

IUPAC Name |

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWNUBEANXHMB-FXVWVMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

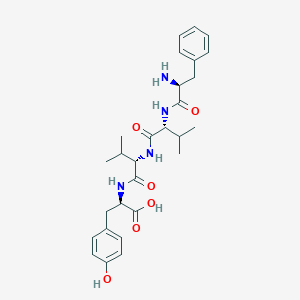

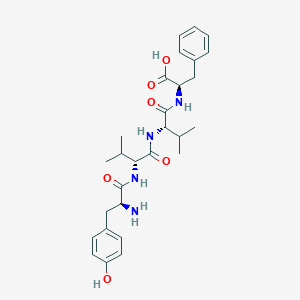

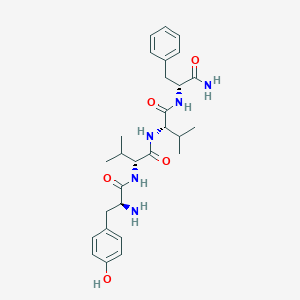

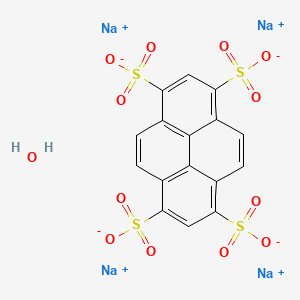

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)